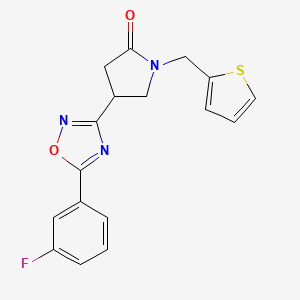

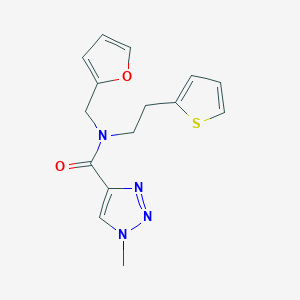

![molecular formula C11H21ClN2O B2990548 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride CAS No. 2097954-32-8](/img/structure/B2990548.png)

4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4’-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine] hydrochloride” is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular formula of the compound is C9H14ClN3O2 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the molecule .Chemical Reactions Analysis

The stereochemical control in the synthesis of this compound is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This involves a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been a focus of research. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Synthesis of Bicyclo[3.1.0]hexanes

The compound has been used in the synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

Medicinal Chemistry Building Blocks

The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .

Antiproliferative Activity

Among target compounds with phenyl substituted at cyclopropane ring moiety, significant antiproliferative activity was demonstrated with IC 50 ranging from 4 ± 2 to 14 ± 1, from 12 ± 6 to 70 ± 4, from 8 ± 2 to 19 ± 5, and from 3 ± 1 to 9 ± 1 μM after treatment for 72 h in K-562, HeLa, Jurkat, and CT26 cells .

Future Directions

The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, like the one , continue to be an active area of research due to their interesting biological activities . Future research may focus on improving the synthesis process, studying the biological activities in more detail, and exploring potential applications.

Mechanism of Action

Target of Action

The primary target of 4’-Methyl-8-azaspiro[bicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the action of tropane alkaloids , given its 8-azabicyclo[3.2.1]octane scaffold .

Mode of Action

Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to display a wide array of interesting biological activities .

Biochemical Pathways

Compounds with similar structures, such as tropane alkaloids, are known to affect various biochemical pathways .

Result of Action

Compounds with similar structures have been shown to induce cytotoxicity in leukemia cells .

properties

IUPAC Name |

4'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c1-13-4-5-14-11(8-13)6-9-2-3-10(7-11)12-9;/h9-10,12H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFZPRZBDVCADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2(C1)CC3CCC(C2)N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

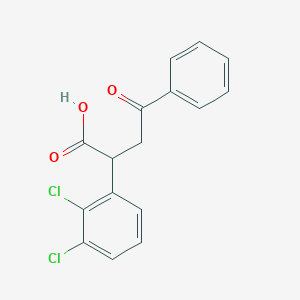

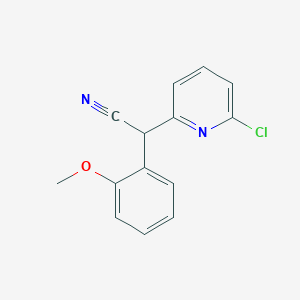

![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)

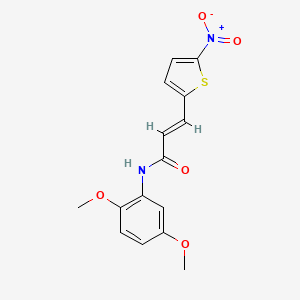

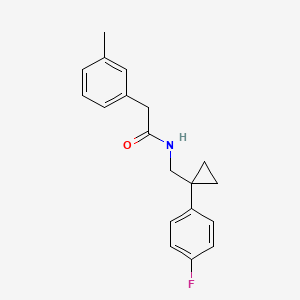

![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)

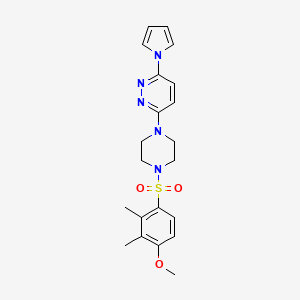

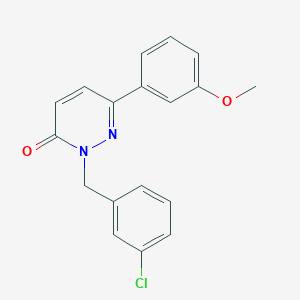

![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)

![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)